molecular formula C12H20O B13895595 (3E,5E)-3-methylundeca-3,5-dien-2-one

(3E,5E)-3-methylundeca-3,5-dien-2-one

Cat. No.: B13895595
M. Wt: 180.29 g/mol
InChI Key: KBWAAGVZEPYXRD-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Geraldehyde can be synthesized through various methods commonly used for aldehydes. One approach involves the oxidation of primary alcohols using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method includes the ozonization of alkenes followed by oxidative cleavage of the resulting 1,2-diols . Additionally, the reduction of carboxylic acids to aldehydes can be achieved using reagents like diisobutylaluminum hydride (DIBAL-H) .

Industrial Production Methods

In industrial settings, the production of aldehydes, including geraldehyde, often involves the use of catalytic processes. For instance, the hydroformylation of alkenes in the presence of a rhodium or cobalt catalyst can yield aldehydes efficiently . This method is advantageous due to its high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

Geraldehyde undergoes various chemical reactions typical of aldehydes, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols, acid catalysts

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Hemiacetals, acetals

Mechanism of Action

The mechanism by which geraldehyde exerts its effects primarily involves its interaction with olfactory receptors. The aldehydic functional group in geraldehyde is responsible for its strong scent, which activates specific receptors in the olfactory system, leading to the perception of its characteristic fragrance . The molecular pathways involved in this process are similar to those of other aldehydes, where the aldehyde group interacts with receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Geraldehyde can be compared with other aldehydes used in fragrances, such as:

Uniqueness

Geraldehyde stands out due to its combination of marine, floral, and citrus notes, making it a versatile ingredient in fragrance formulations . Its biodegradability and excellent stability further enhance its appeal for use in various products .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3E,5E)-3-methylundeca-3,5-dien-2-one

InChI

InChI=1S/C12H20O/c1-4-5-6-7-8-9-10-11(2)12(3)13/h8-10H,4-7H2,1-3H3/b9-8+,11-10+

InChI Key

KBWAAGVZEPYXRD-BNFZFUHLSA-N

Isomeric SMILES

CCCCC/C=C/C=C(\C)/C(=O)C

Canonical SMILES

CCCCCC=CC=C(C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.